molecular formula C26H26N4O3S2 B12186945 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12186945
M. Wt: 506.6 g/mol
InChI Key: YQOYVYGMTBSWRA-STZFKDTASA-N
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Description

“3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic compound that features a variety of functional groups, including thiazolidine, pyrimidine, and phenylethylamine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” typically involves multi-step organic synthesis. The key steps may include:

    Formation of the thiazolidine ring: This can be achieved through the reaction of a suitable cyclopentyl ketone with a thioamide under acidic conditions.

    Pyrimidine ring construction: This step involves the cyclization of a precursor molecule containing the necessary functional groups.

    Final assembly: The final compound is obtained by coupling the thiazolidine and pyrimidine intermediates, followed by functional group modifications.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

“3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. This can provide insights into its potential as a biochemical probe or therapeutic agent.

Medicine

In medicinal chemistry, the compound may be investigated for its pharmacological properties, including its potential as a drug candidate for various diseases. Its structural features suggest it may interact with specific molecular targets, making it a promising lead compound.

Industry

In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique functional groups can impart desirable properties to industrial products.

Mechanism of Action

The mechanism of action of “3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” include other thiazolidine and pyrimidine derivatives. Examples include:

    Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.

    Pyrido[1,2-a]pyrimidine derivatives: Studied for their potential as kinase inhibitors.

Uniqueness

The uniqueness of “this compound” lies in its combination of functional groups and structural features. This allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C26H26N4O3S2

Molecular Weight

506.6 g/mol

IUPAC Name

(5Z)-3-cyclopentyl-5-[[2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H26N4O3S2/c1-16-8-7-13-29-23(16)28-22(27-15-20(31)17-9-3-2-4-10-17)19(24(29)32)14-21-25(33)30(26(34)35-21)18-11-5-6-12-18/h2-4,7-10,13-14,18,20,27,31H,5-6,11-12,15H2,1H3/b21-14-

InChI Key

YQOYVYGMTBSWRA-STZFKDTASA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCC4)NCC(C5=CC=CC=C5)O

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCC4)NCC(C5=CC=CC=C5)O

Origin of Product

United States

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